Tert-butyl 4-benzylpiperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

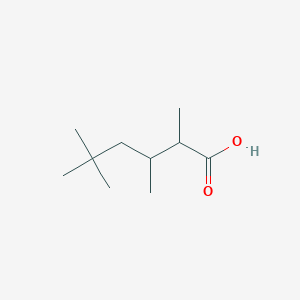

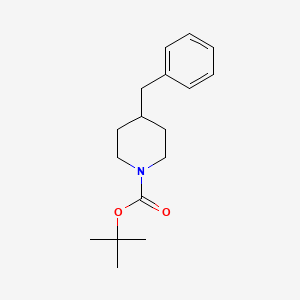

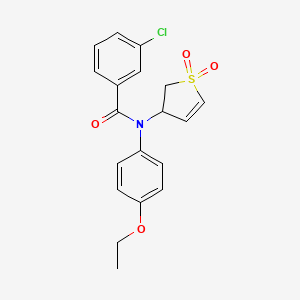

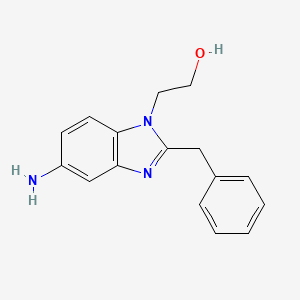

Tert-butyl 4-benzylpiperidine-1-carboxylate is a chemical compound with the CAS Number: 251107-37-6. It has a molecular weight of 275.39 . The IUPAC name for this compound is tert-butyl 4-benzylpiperidine-1-carboxylate .

Molecular Structure Analysis

The InChI code for Tert-butyl 4-benzylpiperidine-1-carboxylate is1S/C17H25NO2/c1-17(2,3)20-16(19)18-11-9-15(10-12-18)13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

Tert-butyl 4-benzylpiperidine-1-carboxylate has a molecular weight of 275.39 g/mol . Its XLogP3-AA, a measure of the compound’s lipophilicity, is 2.4 . The compound does not have any hydrogen bond donors .Scientific Research Applications

1. Synthesis Intermediates

Tert-butyl 4-benzylpiperidine-1-carboxylate serves as a crucial intermediate in synthesizing various biologically active compounds. For instance, it's used in the synthesis of novel protein tyrosine kinase Jak3 inhibitors, such as CP-690550, demonstrating its significance in drug development processes (Chen Xin-zhi, 2011). Additionally, it plays a role in the production of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, highlighting its potential in cancer therapy research (Binliang Zhang et al., 2018).

2. Synthesis of Benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate

This compound is an essential intermediate for a series of potent CCR2 antagonists. The synthesis process includes a key step of iodolactamization, demonstrating the compound's utility in producing complex molecular structures for medical applications (C. Campbell et al., 2009).

3. Synthesis of Piperidine Derivatives

Tert-butyl 4-benzylpiperidine-1-carboxylate is involved in the synthesis of piperidine derivatives fused with oxygen heterocycles. These derivatives have potential applications in medicinal chemistry, especially for the development of new pharmacologically active compounds (A. I. Moskalenko & V. Boev, 2014).

4. Activation of Carboxylic Acids

The compound plays a role in the activation of carboxylic acids to form active esters. This process is crucial in the synthesis of amides or peptides, underlining its importance in bioorganic chemistry and peptide synthesis (Y. Basel & A. Hassner, 2002).

5. Synthesis of Non-symmetrical Bifunctionally-Substituted Phthalonitriles

This compound is used in the synthesis of phthalonitriles with unique structures, applicable in sensorics, smart materials production, and as parts of molecular magnets, showcasing its versatility in material science applications (A. Vashurin et al., 2018).

6. Crystallographic Studies

Tert-butyl 4-benzylpiperidine-1-carboxylate also finds applications in crystallography, where its derivatives are studied for molecular packing and interactions. This research can provide insights into the solid-state properties of pharmaceutical compounds (C. Didierjean et al., 2004).

Mechanism of Action

properties

IUPAC Name |

tert-butyl 4-benzylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO2/c1-17(2,3)20-16(19)18-11-9-15(10-12-18)13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTHFKMWAUAXDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2992085.png)

![N-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2992091.png)

![2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2992092.png)

![4-Cyclobutyl-6-[[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2992097.png)

![N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide](/img/structure/B2992104.png)